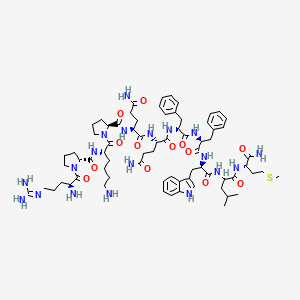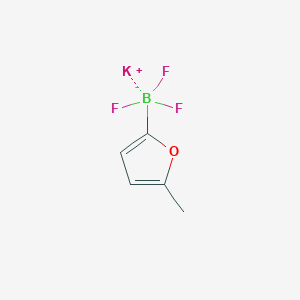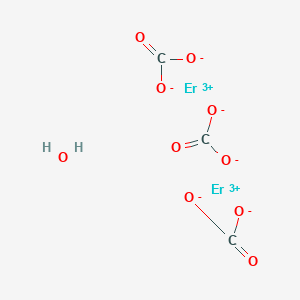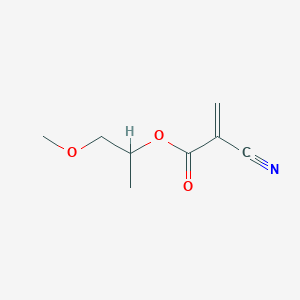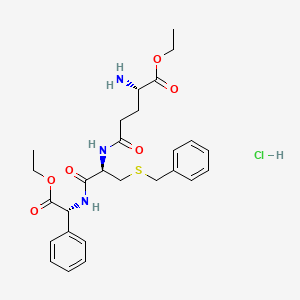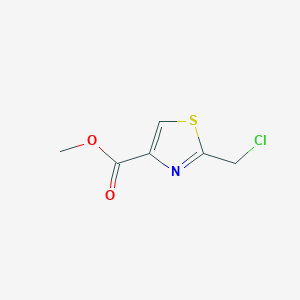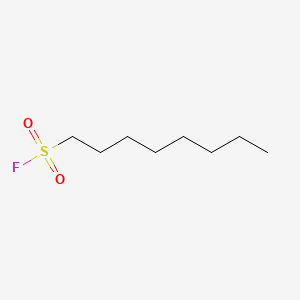
1-Octanesulfonyl fluoride
Übersicht
Beschreibung
Octane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H17FO2S. It is a sulfonyl fluoride, which means it contains a sulfonyl group (R-SO2) bonded to a fluorine atom. This compound is of significant interest in various fields of chemistry due to its unique reactivity and stability.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
1-Octansulfonylfluorid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von 1-Octansulfonylchlorid mit Kaliumfluorid. Diese Reaktion erfolgt typischerweise unter milden Bedingungen und führt zur Substitution des Chloratoms durch ein Fluoratom .
Ein weiteres Verfahren beinhaltet die elektrochemische oxidative Kupplung von Thiolen und Kaliumfluorid. Diese Reaktion kann bei Raumtemperatur und atmosphärischem Druck durchgeführt werden und erzielt in kurzer Zeit hohe Ausbeuten .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von 1-Octansulfonylfluorid häufig die Verwendung von Sulfonaten oder Sulfonsäuren als Ausgangsmaterialien. Diese Verbindungen durchlaufen einen Eintopfsyntheseprozess, der effizient und mit verschiedenen Reaktionsbedingungen kompatibel ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Octansulfonylfluorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Sulfonylfluoridgruppe kann durch andere Nukleophile, wie Amine oder Alkohole, substituiert werden.
Oxidations- und Reduktionsreaktionen: Diese Reaktionen können den Oxidationszustand des Schwefelatoms in der Sulfonylgruppe verändern.
Additionsreaktionen: Die Verbindung kann an Additionsreaktionen mit verschiedenen Elektrophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit 1-Octansulfonylfluorid verwendet werden, sind Kaliumfluorid, Thiole und verschiedene Nukleophile. Die Reaktionsbedingungen sind typischerweise mild und finden häufig bei Raumtemperatur und atmosphärischem Druck statt .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei Reaktionen mit 1-Octansulfonylfluorid gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Substitutionsreaktionen mit Aminen Sulfonamide bilden, während Reaktionen mit Alkoholen Sulfonatester ergeben können.
Wissenschaftliche Forschungsanwendungen
1-Octansulfonylfluorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von sulfonylhaltigen Verbindungen.
Wirkmechanismus
Der Wirkmechanismus von 1-Octansulfonylfluorid beinhaltet seine Reaktivität mit nukleophilen Stellen an Proteinen und anderen Biomolekülen. Die Sulfonylfluoridgruppe wirkt als Elektrophil und reagiert mit nukleophilen Aminosäureresten wie Serin, Threonin und Cystein. Diese Reaktion kann zu einer Hemmung der Enzymaktivität oder einer Modifikation der Proteinfunktion führen .
Wirkmechanismus
The mechanism of action of octane-1-sulfonyl fluoride involves its reactivity with nucleophilic sites on proteins and other biomolecules. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic amino acid residues such as serine, threonine, and cysteine. This reaction can result in the inhibition of enzyme activity or the modification of protein function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Hexadecansulfonylfluorid: Ähnlich in der Struktur, aber mit einer längeren Kohlenstoffkette.
Perfluorooctansulfonylfluorid: Enthält perfluorierte Kohlenstoffatome, wodurch es stabiler und widerstandsfähiger gegenüber dem Abbau ist.
Sulfonylchloride: Ähnliche Reaktivität, aber mit einem Chloratom anstelle eines Fluoratoms.
Einzigartigkeit
1-Octansulfonylfluorid ist einzigartig aufgrund seines Gleichgewichts zwischen Reaktivität und Stabilität. Das Vorhandensein des Fluoratoms macht es stabiler als Sulfonylchloride, während es gleichzeitig eine hohe Reaktivität mit Nukleophilen beibehält. Dies macht es zu einem wertvollen Reagenz in verschiedenen chemischen und biologischen Anwendungen .
Eigenschaften
IUPAC Name |
octane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRWGKIZOBXNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3028009 | |
| Record name | 1-Octanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3028009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40630-63-5 | |
| Record name | 1-Octanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40630-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040630635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanesulfonyl fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3028009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-octanesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTANESULFONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G6E848M0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


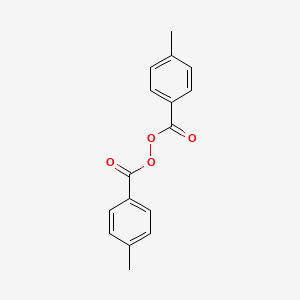




![[D-Glp1,D-Phe2,D-Trp3,6]-LH-RH](/img/structure/B1593405.png)
